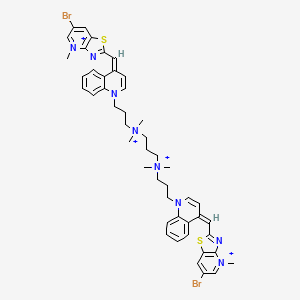

LoLo-1 tetracation

説明

特性

分子式 |

C47H54Br2N8S2+4 |

|---|---|

分子量 |

954.9 g/mol |

IUPAC名 |

3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-[3-[3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-dimethylazaniumyl]propyl]-dimethylazanium |

InChI |

InChI=1S/C47H54Br2N8S2/c1-52-32-36(48)30-42-46(52)50-44(58-42)28-34-18-22-54(40-16-9-7-14-38(34)40)20-11-24-56(3,4)26-13-27-57(5,6)25-12-21-55-23-19-35(39-15-8-10-17-41(39)55)29-45-51-47-43(59-45)31-37(49)33-53(47)2/h7-10,14-19,22-23,28-33H,11-13,20-21,24-27H2,1-6H3/q+4 |

InChIキー |

GWVCJXATUHGZNE-UHFFFAOYSA-N |

異性体SMILES |

C[N+]1=CC(=CC2=C1N=C(S2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(S7)C=C(C=[N+]8C)Br)/C=C5)(C)C)(C)C)Br |

正規SMILES |

C[N+]1=CC(=CC2=C1N=C(S2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(S6)C=C(C=[N+]7C)Br)C8=CC=CC=C85)Br |

製品の起源 |

United States |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing LoLo-1 tetracation, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis of LoLo-1 tetracation typically involves oxidative coupling or metal-coordination strategies. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., transition-metal complexes) critically affect yield and purity. For example, lower temperatures (0–25°C) in anhydrous solvents like dichloromethane reduce side reactions, while gradient column chromatography or recrystallization improves purity. Systematic optimization via Design of Experiments (DoE) can identify ideal conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing LoLo-1 tetracation's structural integrity?

- Methodological Answer: High-resolution NMR (¹H/¹³C) confirms electronic environments, while X-ray crystallography resolves molecular geometry and counterion arrangements. Cyclic voltammetry quantifies redox stability, and UV-Vis spectroscopy monitors π-π* transitions for electronic behavior. Pairing these with DFT calculations validates experimental data .

Q. How does solvent choice impact the stability of LoLo-1 tetracation in experimental settings?

- Methodological Answer: Polar aprotic solvents (e.g., acetonitrile) enhance solubility and charge dispersion, reducing aggregation. Stability assays under inert atmospheres (e.g., argon) with periodic UV-Vis monitoring can track decomposition rates. Comparative studies in solvents of varying dielectric constants (ε) reveal optimal storage conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the redox behavior of LoLo-1 tetracation while minimizing decomposition?

- Methodological Answer: Use microelectrode setups in cyclic voltammetry to reduce ohmic drop and prevent over-oxidation. In situ spectroelectrochemical cells coupled with UV-Vis/NIR spectroscopy track intermediate species. Controlled potential electrolysis under strict anhydrous conditions mitigates side reactions. Replicate trials under varied scan rates and temperatures to isolate kinetic vs. thermodynamic effects .

Q. What strategies are recommended for resolving contradictions in published data on the electronic properties of LoLo-1 tetracation?

- Methodological Answer: Conduct meta-analyses to identify methodological disparities (e.g., solvent purity, measurement techniques). Reproduce key studies with standardized protocols, documenting environmental controls (humidity, O₂ levels). Collaborative inter-laboratory studies and blind testing reduce bias. Transparent reporting of raw data and error margins is critical .

Q. What computational modeling approaches are suitable for predicting the supramolecular interactions of LoLo-1 tetracation?

- Methodological Answer: DFT/MD simulations with explicit solvent models (e.g., COSMO-RS) predict host-guest binding affinities. Pair interaction energy decomposition analysis (PIEDA) identifies dominant forces (electrostatic vs. dispersion). Validate models against experimental SAXS or cryo-EM data. Open-source platforms like ORCA or GROMACS enhance reproducibility .

Methodological Notes

- Data Contradiction Analysis : Cross-reference experimental parameters (e.g., counterion effects, humidity) using systematic matrices. For electrochemical studies, discrepancies often arise from reference electrode calibration or uncompensated resistance .

- Experimental Design : Prioritize modular setups (e.g., Schlenk lines for air-sensitive compounds) to isolate variables. Use fractional factorial designs to efficiently explore multifactorial influences on stability or reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。